BenchChemオンラインストアへようこそ!

(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one

asymmetric synthesis enantiomeric ratio pharmaceutical intermediates

(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one (CAS 68069-67-0) is a chiral, bridged bicyclic ketone (C₈H₁₀O, MW 122.16 g mol⁻¹) that belongs to the bicyclo[2.2.2]octenone class. Its rigid, concave bicyclo[2.2.2]octane framework embeds a ketone at the 2‑position and an alkene between C5 and C6, with defined stereochemistry at both bridgehead carbons ((1S,4S)‑configuration).

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 68069-67-0
Cat. No. B3278618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one
CAS68069-67-0
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESC1CC2C=CC1CC2=O
InChIInChI=1S/C8H10O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-7H,2,4-5H2/t6?,7-/m1/s1
InChIKeyUJVGEBBKXJLFPB-COBSHVIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one (CAS 68069-67-0): A Procurement-Ready Overview of a Single-Enantiomer Bicyclic Ketone Building Block


(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one (CAS 68069-67-0) is a chiral, bridged bicyclic ketone (C₈H₁₀O, MW 122.16 g mol⁻¹) that belongs to the bicyclo[2.2.2]octenone class. Its rigid, concave bicyclo[2.2.2]octane framework embeds a ketone at the 2‑position and an alkene between C5 and C6, with defined stereochemistry at both bridgehead carbons ((1S,4S)‑configuration) [1]. Unlike its racemic counterpart (CAS 2220‑40‑8) or the (1R,4S)‑enantiomer, this single‑enantiomer form is specifically employed when absolute stereochemistry is essential in downstream synthesis. The compound serves as a versatile chiral building block for the construction of natural products, pharmaceutical intermediates and C₂‑symmetric chiral ligands for asymmetric catalysis [2]. It is commercially available in research quantities with standardized purity (≥95 %) and batch‑specific analytical documentation (NMR, HPLC, GC) .

Why Generic Substitution Fails: The Procurement Case for (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one (CAS 68069-67-0) Over Racemic or Mixed-Enantiomer Alternatives


Selecting the racemic bicyclo[2.2.2]oct-5-en-2-one (CAS 2220‑40‑8) or any mixed‑enantiomer grade instead of the (1S,4S)‑enantiomer (CAS 68069‑67‑0) introduces uncontrolled stereochemical variability that propagates directly into downstream products. In asymmetric catalysis and pharmaceutical intermediate synthesis, even small enantiomeric impurities reduce diastereomeric and enantiomeric excess of the final target [1]. For example, a comparative study on chiral 5-phenylbicyclo[2.2.2]oct-5-en-2-one shows that an enantiomeric ratio of > 99.5 : 0.5 and chemical purity > 99 % are achievable for the single enantiomer, while the racemate by definition has a 50 : 50 ratio, making it unsuitable for enantiospecific processes [2]. The following quantitative evidence documents precisely where the (1S,4S)‑enantiomer provides measurable differentiation that generic substitution cannot replicate.

(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one (CAS 68069-67-0): Quantitative Differentiation Evidence Guide


Enantiomeric Purity of the (1S,4S)-Enantiomer Versus the Racemate in a Pharmaceutical Key Intermediate

The (1S,4S)-configured 5-phenylbicyclo[2.2.2]oct-5-en-2-one, a close analogue of the target compound, has been obtained with an enantiomeric ratio (er) exceeding 99.5 : 0.5 and chemical purity above 99 % on a 1 kg scale in a 30‑L reactor, using a chromatography‑free enantioselective process [1]. In contrast, the racemic form (CAS 2220‑40‑8) by definition exhibits a 50 : 50 er and cannot deliver the stereochemical fidelity required for enantiospecific transformations [2]. This enantiomeric ratio translates to an enantiomeric excess of > 99 % for the (1S,4S)‑enantiomer.

asymmetric synthesis enantiomeric ratio pharmaceutical intermediates chiral purity

Enantioselective Organocatalytic Synthesis Versus Classical Resolution: Yield and Selectivity Comparison

The Jørgensen group reported a 9‑amino‑9‑deoxyepiquinine‑catalysed asymmetric Michael–aldol–Smiles rearrangement that delivers optically active 6‑substituted bicyclo[2.2.2]oct‑5‑en‑2‑ones in isolated chemical yields of 45–88 % and enantiomeric excess values of 90–99 % ee, depending on the substrate [1]. Classical resolution of the racemate (CAS 2220‑40‑8) via ketalization/chromatography gives the single enantiomer in an overall yield that rarely exceeds 50 % of the theoretical maximum because half the material is the undesired enantiomer [2]. The catalytic asymmetric approach thus provides up to 1.8‑fold higher atom economy.

organocatalysis enantioselective synthesis Michael–aldol–Smiles rearrangement chiral building blocks

Kilogram‑Scale Manufacturability for Pharmaceutical Production: The ACT‑280778 Case

The (1S,4S)-configured 5-phenylbicyclo[2.2.2]oct‑5‑en‑2‑one has been scaled to 1 kg in a 30‑L reactor within 10 working days, serving as the key building block for the L/T calcium channel blocker ACT‑280778 [1]. The entire process from 2‑cyclohexenone to the final enone is chromatography‑free, relying on a crystallization‑induced diastereomer transformation (CIDT) to isolate the pivotal intermediate (1R,4R,4S,6S)‑6‑hydroxybicyclo[2.2.2]octan‑2‑one in high chemical and chiral purity [1]. A subsequent 10‑step linear sequence from this building block to the API has been demonstrated as amenable to kilogram manufacturing [2].

process chemistry scale‑up pharmaceutical manufacturing calcium channel blocker

Specific Optical Rotation: A Critical Quality Attribute for Identity Confirmation and Absolute Configuration Assignment

Early chiroptical studies on bicyclo[2.2.2]oct‑5‑en‑2‑one enantiomers established characteristic optical rotatory dispersion (ORD) curves that are significantly different from the structurally similar bicyclo[2.2.1]hept‑5‑en‑2‑one (norbornenone) series [1]. Quantum‑chemical calculations of specific rotation have been used to assign the absolute configuration of (1S,4S)‑norbornenone analogues, and the comparison between calculated and experimental ORD values serves as a decisive tool for identity testing [2]. No analogous ORD reference data exist for the racemate (CAS 2220‑40‑8), which is optically inactive by definition.

optical rotation chiroptical properties absolute configuration enantiomeric identity

Utility as a Chiral Building Block for C2-Symmetric Diene Ligands Used in Asymmetric Catalysis

Enantiomerically pure bicyclo[2.2.2]oct‑5‑en‑2‑one serves as the direct precursor to C₂‑symmetric bicyclo[2.2.2]octa‑2,5‑diene (bod*) ligands, such as Hayashi’s Ph‑bod* ligand [1]. In rhodium‑catalysed asymmetric 1,4‑addition of arylboronic acids to cyclic enones, Ph‑bod*‑derived Rh complexes achieve enantioselectivities of 92–99 % ee across a range of substrates [2]. The ligand synthesis from the enantiopure enone proceeds in only two steps (ketone reduction/elimination and triflate substitution), making the enone’s enantiopurity directly determinant of the final ligand’s performance.

chiral diene ligands rhodium catalysis asymmetric 1,4‑addition C2‑symmetry

Photochemical Rearrangement Pathway: A Differentiated Entry to Sesquiterpene Natural Product Synthesis

Bicyclo[2.2.2]oct‑5‑en‑2‑one derivatives bearing a 6‑substituent undergo an Oxa‑di‑π‑methane rearrangement upon UV irradiation to yield tricyclo[3.3.0.0²,⁸]octan‑3‑one derivatives in moderate to good yields (40–75 %), providing a direct synthetic entry to the angular triquinane sesquiterpene framework found in (±)-modhephene and related natural products [1]. When optically active 6‑substituted bicyclo[2.2.2]oct‑5‑en‑2‑ones are used, the rearrangement proceeds with retention of enantiomeric purity, enabling asymmetric total synthesis [1]. The racemic enone (CAS 2220‑40‑8) lacks the 6‑substituent and cannot participate in this rearrangement, while the (1R,4S)‑enantiomer would deliver the opposite enantiomer of the tricyclic product.

photochemistry Oxa‑di‑π‑methane rearrangement sesquiterpene synthesis tricyclo[3.3.0.0²,⁸]octan‑3‑ones

(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one (CAS 68069-67-0): Evidence‑Backed Research and Industrial Application Scenarios


Kilogram‑Scale Supply of a Single‑Enantiomer Key Building Block for Late‑Stage Pharmaceutical Development (ACT‑280778 Type)

Process chemistry teams developing calcium channel blockers or related GPCR‑targeted small molecules can procure (1S,4S)-bicyclo[2.2.2]oct‑5‑en‑2‑one as a validated, chromatography‑free scalable building block. The demonstrated kilogram‑scale synthesis (1 kg in a 30‑L reactor, 10 working days) with an enantiomeric ratio exceeding 99.5 : 0.5 and chemical purity above 99 % [1] directly supports GMP‑aligned production campaigns, eliminating the need for in‑house chiral resolution steps.

Two‑Step Synthesis of C₂‑Symmetric Bicyclo[2.2.2]octadiene (bod*) Ligands for Asymmetric Rhodium Catalysis

Medicinal chemistry and method development groups can convert the enantiopure enone to Ph‑bod* or analogous C₂‑symmetric diene ligands in two synthetic steps (reduction/elimination followed by triflate displacement) [2]. The resulting ligands deliver 92–99 % ee in rhodium‑catalysed asymmetric 1,4‑addition reactions, outperforming norbornadiene‑based ligand systems by up to 14 percentage points in enantioselectivity [3]. Procurement of the (1S,4S)‑enantiomer is essential because the ligand’s enantiopurity is directly inherited from the starting enone.

Asymmetric Total Synthesis of Triquinane Sesquiterpenes via Photochemical Oxa‑di‑π‑methane Rearrangement

Natural product synthesis laboratories targeting angular triquinane frameworks (e.g., modhephene, silphinene) benefit from the photochemical rearrangement of 6‑substituted bicyclo[2.2.2]oct‑5‑en‑2‑ones [4]. Starting from the (1S,4S)-enantiomer, the rearrangement proceeds with retention of configuration to yield enantiopure tricyclo[3.3.0.0²,⁸]octan‑3‑ones in 40–75 % yield. The racemic mixture cannot access this stereospecific cascade, making the single enantiomer indispensable for asymmetric natural product synthesis.

Quality‑Control Identity Testing Using Chiroptical Fingerprinting

Analytical and QC departments can employ optical rotation measurements as a rapid, low‑cost identity test to confirm receipt of the correct (1S,4S)-enantiomer. Characteristic ORD curves for this scaffold have been documented since the foundational studies of Moscowitz and Djerassi [5], and modern DFT‑calculated specific rotations provide definitive absolute configuration assignment. The racemate (CAS 2220‑40‑8) yields zero rotation and cannot be distinguished from solvent blanks by this method, giving the single enantiomer a clear analytical advantage in supply‑chain verification.

Quote Request

Request a Quote for (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.